molecular formula C15H11F3N2O3S B14110730 3-Nitro-4-((3-(trifluoromethyl)phenyl)sulfanyl)benzenecarbaldehydeo-methyloxime

3-Nitro-4-((3-(trifluoromethyl)phenyl)sulfanyl)benzenecarbaldehydeo-methyloxime

Cat. No.: B14110730
M. Wt: 356.3 g/mol
InChI Key: ZQKKRHAHLIIAMC-OCKHKDLRSA-N
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Description

(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine is a complex organic compound characterized by its unique structural features This compound contains a methoxy group, a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring using a nitrating agent such as nitric acid.

    Sulfurization: Addition of the sulfanyl group through a reaction with a sulfur-containing reagent.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using a trifluoromethylating agent.

    Condensation: Formation of the final compound through a condensation reaction involving the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl group may form covalent bonds with target proteins, modulating their activity.

Properties

Molecular Formula

C15H11F3N2O3S

Molecular Weight

356.3 g/mol

IUPAC Name

(Z)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine

InChI

InChI=1S/C15H11F3N2O3S/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9-

InChI Key

ZQKKRHAHLIIAMC-OCKHKDLRSA-N

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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